∆9,11-Dehydro-17β-estradiol 17-Valerate is a synthetic derivative of estradiol, a natural estrogen hormone. This compound is characterized by the presence of a valerate ester at the 17-position and a double bond between the 9 and 11 positions of the estradiol structure. It is primarily utilized in hormone replacement therapy and has applications in various medical conditions associated with estrogen deficiency.
This compound is synthesized from estradiol through various chemical modifications, including the introduction of the valerate side chain. Estradiol itself is derived from natural sources or can be synthesized chemically.
∆9,11-Dehydro-17β-estradiol 17-Valerate falls under the classification of steroid hormones, specifically as an estrogen. It is categorized as a pro-drug, meaning it is metabolized into an active form within the body.
The synthesis of ∆9,11-Dehydro-17β-estradiol 17-Valerate typically involves the following steps:
The synthetic route may involve several purification steps, including chromatography to isolate the desired product from by-products. The yield and purity of the final product are critical for its application in therapeutic settings.
The molecular formula for ∆9,11-Dehydro-17β-estradiol 17-Valerate is , with a relative molecular mass of approximately 356.5 g/mol. The structure consists of a steroid backbone with specific functional groups that define its biological activity.
The primary chemical reactions involving ∆9,11-Dehydro-17β-estradiol 17-Valerate include:
The hydrolysis reaction can be catalyzed by esterases present in biological fluids, leading to the release of active estradiol, which exerts its physiological effects.
∆9,11-Dehydro-17β-estradiol 17-Valerate acts primarily by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding activates receptor-mediated gene transcription processes that regulate various physiological functions related to reproduction and secondary sexual characteristics.
The pharmacodynamics involve:
∆9,11-Dehydro-17β-estradiol 17-Valerate is primarily used in:
The compound's ability to mimic natural estrogen makes it valuable in therapeutic contexts where estrogen levels need to be modulated for health benefits .
Steroidal estrogen derivatives serve as critical tools for modulating estrogen receptor (ER) activity with enhanced pharmacokinetic properties. As a synthetic analog of 17β-estradiol (E2)—the primary endogenous estrogen—∆9,11-Dehydro-17β-estradiol 17-Valerate (CAS 95959-20-9) belongs to a class of molecules engineered to combine receptor specificity with metabolic stability [2] [8]. Estrogens exert effects by binding nuclear ERα and ERβ, triggering genomic signaling pathways that regulate reproductive development, bone density, and cardiovascular physiology [5] [8]. Natural E2, however, suffers from rapid hepatic metabolism and low oral bioavailability (<5%) [2] [3]. Estrogen derivatives address this through structural modifications: esterification at C-17 prolongs release, while ring dehydrogenation alters receptor affinity and metabolic susceptibility. These modifications collectively enhance therapeutic utility in hormone replacement and oncology contexts [7] [10].
The ∆9,11 modification denotes a double bond between C9 and C11 in ring C of the steroidal core, fundamentally altering molecular conformation and electronic distribution. This dehydrogenation:
Biochemically, this structure (C₂₃H₃₀O₃, MW 354.48 g/mol) retains the phenolic A-ring essential for ER binding but exhibits distinct behavior from estradiol valerate’s saturated backbone. Computational models suggest ∆9,11-dehydro derivatives bind ERα with ~30% reduced affinity versus E2 due to steric constraints [6]. In vitro studies confirm these analogs act as partial agonists, with altered transcriptional efficacy [10].
Table 1: Molecular Characteristics of ∆9,11-Dehydro-17β-estradiol 17-Valerate
Property | Value |
---|---|
CAS Registry Number | 95959-20-9 |
IUPAC Name | [(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Molecular Formula | C₂₃H₃₀O₃ |
Molecular Weight | 354.48 g/mol |
Purity | ≥98.8% (HPLC) [4] |
Physical Form | White crystalline solid [4] |
The valerate moiety functions as a prodrug linker:
Valerate esterification decouples administration frequency from therapeutic effect. Comparative studies reveal:
Table 2: Influence of Esterification on Estradiol Pharmacokinetics
Parameter | Estradiol (E2) | Estradiol Valerate (EV) | ∆9,11-Dehydro-EV |
---|---|---|---|
Oral Bioavailability | 3–5% | <2% (oral) | Not reported |
IM Half-life | Hours | 3.5–7.2 days | Likely similar to EV |
Metabolic Pathway | Hepatic (CYP3A4) | Esterase → E2 → Hepatic | Preserved hydrolysis |
Duration (IM) | <1 day | 14–21 days (10–40 mg dose) | Undocumented [2] [3] [7] |
Note: ∆9,11-Dehydro-EV is assumed to follow EV’s ester hydrolysis but may exhibit altered ring metabolism.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5